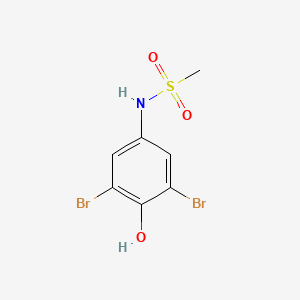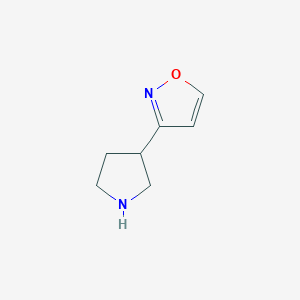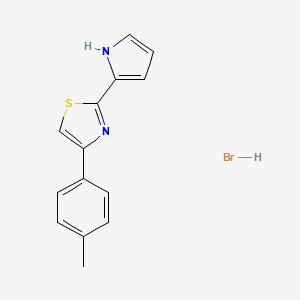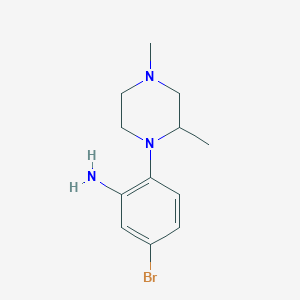
N-(3,5-dibromo-4-hydroxyphenyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dibromo-4-hydroxyphenyl)methanesulfonamide is an organic compound with the molecular formula C7H7Br2NO3S It is characterized by the presence of bromine atoms, a hydroxyl group, and a methanesulfonamide group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dibromo-4-hydroxyphenyl)methanesulfonamide typically involves the bromination of 4-hydroxyphenylmethanesulfonamide. The reaction is carried out using bromine in an appropriate solvent, such as acetic acid, under controlled conditions to ensure selective bromination at the 3 and 5 positions of the phenyl ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the final product meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3,5-dibromo-4-hydroxyphenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The bromine atoms can be reduced to form less substituted derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N-(3,5-dibromo-4-hydroxyphenyl)methanesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(3,5-dibromo-4-hydroxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The bromine atoms and hydroxyl group play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The methanesulfonamide group can enhance the compound’s solubility and stability, facilitating its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3,5-dibromo-4-hydroxyphenyl)benzamide
- N-(3,5-dibromo-4-hydroxyphenyl)-4-hydroxy-3,5-dimethylbenzamide
Uniqueness
N-(3,5-dibromo-4-hydroxyphenyl)methanesulfonamide is unique due to the presence of the methanesulfonamide group, which distinguishes it from other similar compounds. This functional group can impart different chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
IUPAC Name |
N-(3,5-dibromo-4-hydroxyphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2NO3S/c1-14(12,13)10-4-2-5(8)7(11)6(9)3-4/h2-3,10-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQPDDOZYKJUBEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=C(C(=C1)Br)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-N'-(3-fluoro-4-methylphenyl)ethanediamide](/img/structure/B2711096.png)

![4-benzyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2711101.png)
![2-({7-[(4-fluorophenyl)methyl]-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-(propan-2-yl)acetamide](/img/structure/B2711103.png)
![ethyl 5-{2-[2-oxo-2-(propylamino)acetyl]-1H-pyrrol-1-yl}-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B2711104.png)

![ethyl 1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B2711109.png)
![2-(1,2-benzoxazol-3-yl)-N-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}acetamide](/img/structure/B2711110.png)

![(Z)-2-phenyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)quinoline-4-carboxamide](/img/structure/B2711112.png)
![N-(4-methoxyphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2711115.png)
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-ethoxyphenoxy)acetamide](/img/structure/B2711117.png)
![5-chloro-6-hydroxy-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide](/img/structure/B2711118.png)
![2-[(4-fluorophenyl)sulfanyl]-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]acetamide](/img/structure/B2711119.png)
